2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester
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Overview
Description
2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester: is an organic compound with the molecular formula C₇H₁₀O₄ It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of 2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo- in the presence of a palladium catalyst, followed by esterification with ethanol. This method provides a high yield of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and efficient catalysts can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Furancarboxylic acid derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The furan ring structure also contributes to its reactivity and potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, ethyl ester
- 2-Furancarboxylic acid, tetrahydro-5-oxo-, ethyl ester
- 2-Furancarboxylic acid, tetrahydro-2-methyl-4-oxo-
Uniqueness
2-Furancarboxylic acid, tetrahydro-4-methyl-5-oxo-, ethyl ester is unique due to the presence of the tetrahydro-4-methyl-5-oxo- group, which imparts distinct chemical and physical properties
Properties
CAS No. |
1128-82-1 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 4-methyl-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-5(2)7(9)12-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
KFTWUTYDSWYGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)O1)C |
Origin of Product |
United States |
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